![molecular formula C22H26N2O6 B2592094 3,4,5-Trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamid CAS No. 941982-40-7](/img/structure/B2592094.png)
3,4,5-Trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with methoxy groups at the 3, 4, and 5 positions, and the amide group is further substituted with a 4-methoxy-3-(2-oxopiperidin-1-yl)phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a planar, cyclic structure composed of six carbon atoms with alternating single and double bonds. The methoxy groups and the amide group would be attached to this ring .Chemical Reactions Analysis
Benzamide derivatives can participate in a variety of chemical reactions. For example, they can undergo hydrolysis to form benzoic acid and an amine. The methoxy groups can also potentially be demethylated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, benzamide derivatives are solid at room temperature and have relatively high melting points. They are typically soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Der TMP-Rest ist in verschiedenen Verbindungen vorhanden, die signifikante Antitumorwirkungen gezeigt haben. Diese Verbindungen können wichtige Proteine hemmen, die an der Proliferation von Krebszellen beteiligt sind, wie Tubulin, Hitzeschockprotein 90 (Hsp90) und Thioredoxinreduktase (TrxR). Durch die gezielte Beeinflussung dieser Proteine können TMP-haltige Verbindungen das Wachstum und Überleben von Krebszellen stören, was einen potenziellen Weg für therapeutische Interventionen bietet .
Antimikrobielle Eigenschaften
Einige TMP-tragende Verbindungen haben vielversprechende antifungale und antibakterielle Eigenschaften gezeigt. Sie waren aktiv gegen Krankheitserreger wie Helicobacter pylori und Mycobacterium tuberculosis, die jeweils für Magengeschwüre und Tuberkulose verantwortlich sind. Dies deutet darauf hin, dass die TMP-Gruppe ein wertvolles Gut bei der Entwicklung neuer antimikrobieller Wirkstoffe sein kann .
Antivirale Wirksamkeit
Die TMP-Gruppe wurde auch mit antiviraler Aktivität in Verbindung gebracht. Verbindungen mit diesem Pharmakophor haben sich gegen Viren wie das Virus des erworbenen Immunschwäche-Syndroms (AIDS), das Hepatitis-C-Virus und das Influenzavirus als wirksam erwiesen. Dies unterstreicht die Möglichkeit, dass TMP-basierte Verbindungen als antivirale Medikamente eingesetzt werden können .
Antiparasitäre Wirkungen
Verbindungen, die den TMP-Pharmakophor enthalten, waren wirksam gegen parasitäre Infektionen, die durch Organismen wie Leishmania, Malaria und Trypanosoma verursacht werden. Dies weist auf das Potenzial der Verbindung als antiparasitäres Mittel hin, das in Regionen, in denen diese Krankheiten weit verbreitet sind, besonders vorteilhaft sein könnte .
Neuroprotektive und psychiatrische Anwendungen
Die TMP-Gruppe wurde mit entzündungshemmenden, Anti-Alzheimer-, Antidepressiva- und Migräne-hemmenden Eigenschaften in Verbindung gebracht. Diese vielfältigen neurologischen und psychiatrischen Vorteile lassen vermuten, dass TMP-haltige Verbindungen zur Behandlung verschiedener Erkrankungen im Zusammenhang mit der Gehirngesundheit untersucht werden könnten .
Zellviabilitätsassays
Im Kontext der wissenschaftlichen Forschung werden Verbindungen wie MTT, die eine ähnliche funktionelle Gruppe wie TMP aufweisen, zur Beurteilung der Zellviabilität verwendet. Diese Anwendung ist in präklinischen Studien entscheidend, um die Zytotoxizität neuer Arzneimittelkandidaten zu bestimmen .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 3,4,5-trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide are diverse, as it is a potent agent exhibiting a wide range of bioactivity effects . The compound has shown notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
3,4,5-trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide interacts with its targets, leading to various changes. For instance, it has been found to inhibit Taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibit ERKs phosphorylation without acting directly on microtubules and tubulin .
Biochemical Pathways
The compound affects various biochemical pathways. Its anti-cancer effects are achieved through the inhibition of tubulin, Hsp90, TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β, which are all critical components of cancer cell survival and proliferation .
Result of Action
The molecular and cellular effects of 3,4,5-trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide’s action are diverse, given its wide range of targets. For instance, its inhibition of Taq polymerase and telomerase can lead to the disruption of DNA replication and cell division, thereby inhibiting the growth of cancer cells .
Biochemische Analyse
Biochemical Properties
The 3,4,5-trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide compound has been found to interact with various enzymes, proteins, and other biomolecules . The TMP group in this compound has been found to effectively inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
The cellular effects of 3,4,5-trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide are diverse and significant. This compound has displayed notable anti-cancer effects by effectively inhibiting key proteins involved in cell signaling pathways . Furthermore, it has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .
Molecular Mechanism
The molecular mechanism of action of 3,4,5-trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The TMP group in this compound plays a critical role in fitting into the binding sites of various proteins, leading to changes in their activity .
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 172.3°C and a boiling point of 225-7/10 mm .
Dosage Effects in Animal Models
The effects of 3,4,5-trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide vary with different dosages in animal models
Metabolic Pathways
It is known that this compound is a derivative of benzoic acid , suggesting that it may be involved in similar metabolic pathways.
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6/c1-27-17-9-8-15(13-16(17)24-10-6-5-7-20(24)25)23-22(26)14-11-18(28-2)21(30-4)19(12-14)29-3/h8-9,11-13H,5-7,10H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKDZBLJZZRNEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
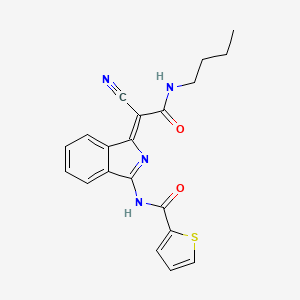
![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2592016.png)
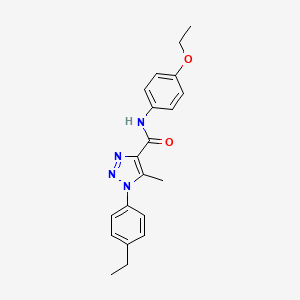
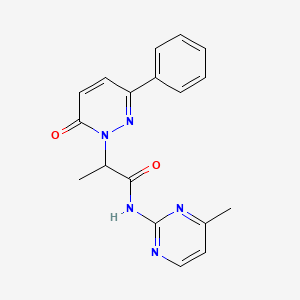
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2592019.png)
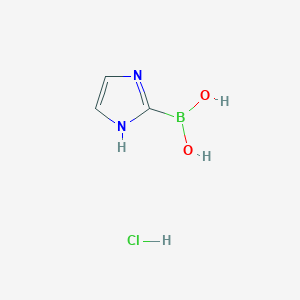
![N-(2-(pyrimidin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2592022.png)
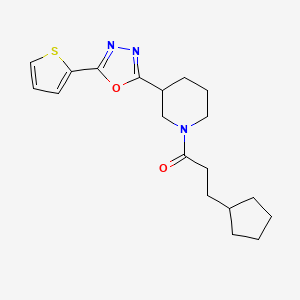
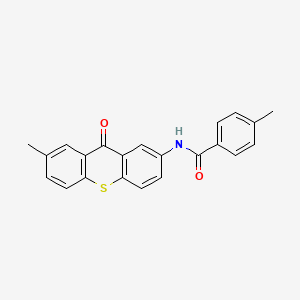
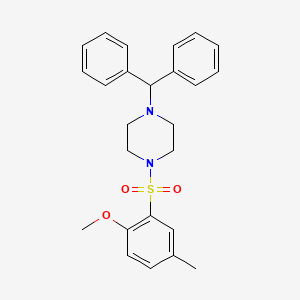

![2,4-Dioxo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1H-pyrimidine-5-carboxamide](/img/structure/B2592031.png)

![N-(4-ethoxyphenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2592033.png)
